molecular formula C8H11ClN2 B2678307 3-Cyclopropylpyridin-4-amine;hydrochloride CAS No. 2460754-36-1

3-Cyclopropylpyridin-4-amine;hydrochloride

Cat. No.: B2678307
CAS No.: 2460754-36-1
M. Wt: 170.64
InChI Key: HTVCTRGHRJNKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropylpyridin-4-amine hydrochloride is a chemical compound with immense potential in various fields of research and industry. It has a molecular weight of 170.64 and is typically found in powder form .

Scientific Research Applications

Copper-Promoted N-Cyclopropylation

Copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid has been demonstrated, highlighting a method for synthesizing N-cyclopropyl derivatives. This process affords the corresponding derivatives in good to excellent yields under an air atmosphere, showing the versatility of cyclopropyl groups in chemical synthesis (Bénard, Neuville, & Zhu, 2010).

Palladium-Catalyzed Carbonylative Cyclization

The selective γ-C(sp3)–H carbonylation of N-(2-pyridyl)sulfonyl (N-SO2Py)-protected amines using palladium catalysis and Mo(CO)6 as a carbonyl source showcases a method for derivatization of amine-based moieties, including amino acids, into γ-lactams. This protocol demonstrates the utility of cyclopropyl groups in complex molecule synthesis and late-stage diversification (Hernando et al., 2016).

Oxidation and N-Dealkylation of Cyclopropylamines

Investigation into the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase revealed insights into the fate of the cyclopropyl group upon N-dealkylation, providing evidence for the generation of a highly reactive aminium cation radical. This study contributes to understanding the metabolic stability and transformations of cyclopropylamine derivatives (Shaffer, Morton, & Hanzlik, 2001).

Boronic-Acid-Accelerated Electrophilic Activation

An efficient synthesis method involving the electrophilic activation of unprotected maltols to N-substituted hydroxypyridinones in water has been reported. This one-pot reaction, facilitated by boronic acid, highlights the utility of cyclopropylamine derivatives in pharmaceutical synthesis, especially for metal-chelating pharmacophores (Ke et al., 2022).

Safety and Hazards

The safety information available indicates that 3-Cyclopropylpyridin-4-amine hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

3-cyclopropylpyridin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c9-8-3-4-10-5-7(8)6-1-2-6;/h3-6H,1-2H2,(H2,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVCTRGHRJNKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CN=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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